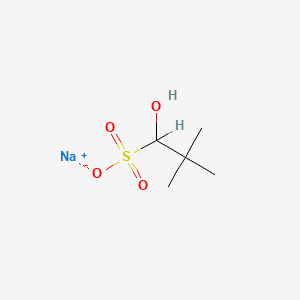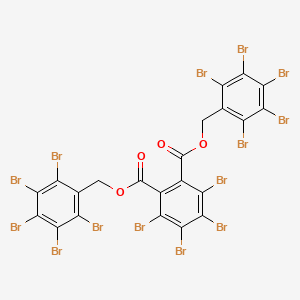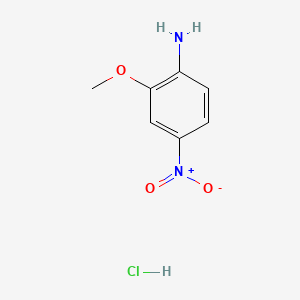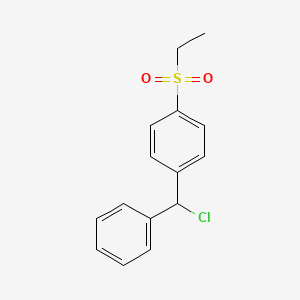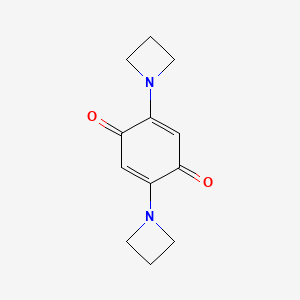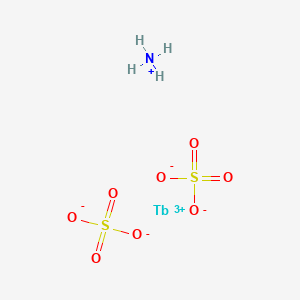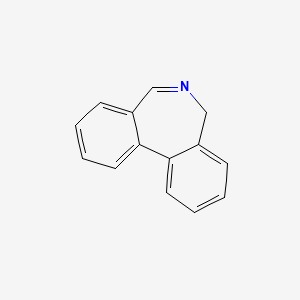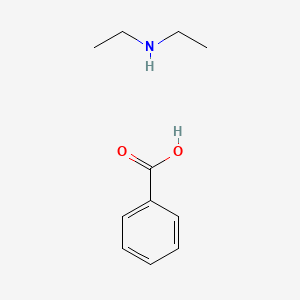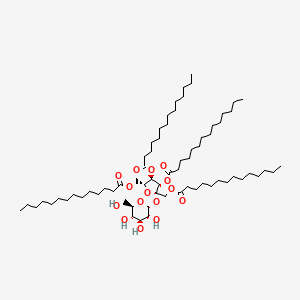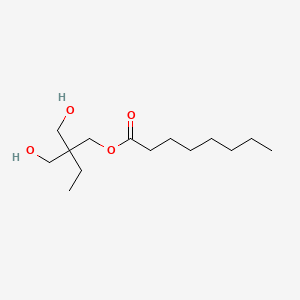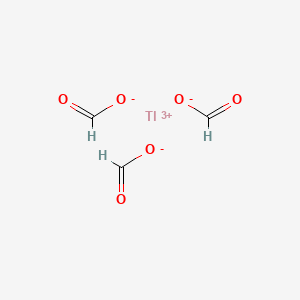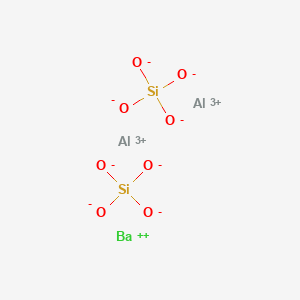
dialuminum;barium(2+);disilicate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dialuminum;barium(2+);disilicate, also known as aluminium barium silicate (2:1:2), is a compound with the molecular formula Al2BaSi2O8. This compound is a type of silicate mineral that contains aluminium, barium, and silicon. It is known for its unique crystalline structure and is used in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
Dialuminum;barium(2+);disilicate can be synthesized through several methods, including solid-state reactions and sol-gel processes. In the solid-state reaction method, the compound is typically prepared by mixing stoichiometric amounts of aluminium oxide (Al2O3), barium carbonate (BaCO3), and silicon dioxide (SiO2). The mixture is then heated at high temperatures (around 1200-1400°C) to facilitate the reaction and form the desired compound .
In the sol-gel process, precursors such as aluminium isopropoxide, barium nitrate, and tetraethyl orthosilicate (TEOS) are used. These precursors are dissolved in a solvent, and the solution is subjected to hydrolysis and polycondensation reactions to form a gel. The gel is then dried and calcined at high temperatures to obtain this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale solid-state reactions in rotary kilns or furnaces. The raw materials are mixed in precise proportions and subjected to controlled heating and cooling cycles to ensure the formation of a homogeneous product. The final product is then ground to the desired particle size for various applications .
化学反应分析
Types of Reactions
Dialuminum;barium(2+);disilicate undergoes several types of chemical reactions, including:
Oxidation: The compound can react with oxygen at high temperatures to form oxides of aluminium and barium.
Reduction: Under reducing conditions, the compound can be reduced to its constituent elements.
Substitution: The silicate structure allows for substitution reactions where other metal ions can replace aluminium or barium in the lattice.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxygen, hydrogen, and various metal salts. Reactions are typically carried out at high temperatures (above 1000°C) to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may produce aluminium oxide and barium oxide, while substitution reactions can yield various metal silicates .
科学研究应用
Dialuminum;barium(2+);disilicate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other silicate compounds.
Biology: Investigated for its potential use in biomaterials and as a component in bioactive glasses for bone regeneration.
Medicine: Studied for its potential use in drug delivery systems and as a component in dental materials.
Industry: Used in the production of ceramics, glass-ceramics, and as a filler material in composites.
作用机制
The mechanism of action of dialuminum;barium(2+);disilicate involves its interaction with other compounds and materials at the molecular level. The silicate structure allows for the incorporation of various metal ions, which can influence the compound’s properties and reactivity. The molecular targets and pathways involved in its action depend on the specific application and the nature of the interactions with other materials .
相似化合物的比较
Dialuminum;barium(2+);disilicate can be compared with other similar compounds, such as:
Aluminium silicate: Contains only aluminium and silicon, lacks barium.
Barium silicate: Contains only barium and silicon, lacks aluminium.
Lithium disilicate: Contains lithium instead of barium and aluminium, used in dental materials.
The uniqueness of this compound lies in its combination of aluminium, barium, and silicon, which imparts specific properties such as high thermal stability and unique crystalline structure .
属性
CAS 编号 |
12251-19-3 |
|---|---|
分子式 |
Al2BaO8Si2 |
分子量 |
375.46 g/mol |
IUPAC 名称 |
dialuminum;barium(2+);disilicate |
InChI |
InChI=1S/2Al.Ba.2O4Si/c;;;2*1-5(2,3)4/q2*+3;+2;2*-4 |
InChI 键 |
VSTKPOMVZKOBTG-UHFFFAOYSA-N |
规范 SMILES |
[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Al+3].[Al+3].[Ba+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Dioxaspiro[4.6]undec-7-ene](/img/structure/B12658976.png)
